molecular formula C11H24O B1606356 3-Methyl-4-decanol CAS No. 55816-17-6

3-Methyl-4-decanol

Cat. No.: B1606356
CAS No.: 55816-17-6
M. Wt: 172.31 g/mol
InChI Key: SBMFCRFCWMMVQC-UHFFFAOYSA-N
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Description

Contextualization of 3-Methyl-4-decanol within the Class of Secondary Branched Alcohols

This compound is classified as a secondary branched alcohol. ontosight.ai The "secondary" classification arises from the hydroxyl group being bonded to a carbon atom that is connected to two other carbon atoms. The term "branched" refers to the methyl group attached at the third carbon position of the decane (B31447) backbone. ontosight.ai Its molecular formula is C11H24O. ontosight.ainih.gov This structure gives rise to chirality at the fourth carbon atom, the stereocenter, meaning this compound can exist as two different enantiomers. The presence of this branching and the specific location of the hydroxyl group influence its physical and chemical properties. ontosight.ai In some insects, this compound functions as a pheromone, highlighting its biological relevance. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
Boiling Point 223°C at 760mmHg
Flash Point 99.2°C
Density 0.826 g/cm³
LogP 3.36380

Source: nih.govchemsrc.com

Academic Significance of Enantiomerically Pure Branched Secondary Alcohols

The academic significance of enantiomerically pure branched secondary alcohols is extensive, particularly in the fields of pharmaceuticals, natural products, and fine chemicals. nih.gov The distinct three-dimensional arrangement of atoms in each enantiomer can lead to vastly different interactions with other chiral molecules, such as enzymes and receptors in biological systems. Consequently, one enantiomer of a chiral drug may exhibit therapeutic effects, while the other could be inactive or even detrimental.

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. nih.gov Researchers have developed various methods, including chemoenzymatic dynamic kinetic resolution and asymmetric catalysis, to produce single enantiomers of chiral alcohols in high purity. nih.govalmacgroup.com These methods are crucial for accessing key chiral intermediates required for the synthesis of complex molecules like pharmaceuticals and agrochemicals. nih.govmdpi.com The development of efficient and selective catalytic systems for producing these enantioenriched alcohols remains an active area of research, with techniques like nickel-catalyzed hydroalkylations and ruthenium-catalyzed hydrogenolysis of epoxides showing promise. nih.govacs.org

The study of chiral alcohols also extends to understanding their roles in nature. For instance, specific stereoisomers of branched alcohols often act as pheromones in insects, mediating communication and mating behaviors. scielo.brgerli.com The precise stereochemistry of these pheromones is critical for their biological activity, making their enantioselective synthesis a key step in developing species-specific and environmentally benign pest control strategies. scielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyldecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-6-7-8-9-11(12)10(3)5-2/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMFCRFCWMMVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971218
Record name 3-Methyldecan-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55816-17-6
Record name 3-Methyl-4-decanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055816176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Stereochemical Characterization of 3 Methyl 4 Decanol Isomers

Determination of Absolute Configuration of Chiral Secondary Alcohols

The unambiguous assignment of the absolute configuration at a stereogenic center is a critical step in chemical analysis. For chiral secondary alcohols like the isomers of 3-Methyl-4-decanol, a variety of powerful methodologies have been developed, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and enantioselective chromatography.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional structure of a molecule and is a powerful tool for assigning absolute configuration.

The Exciton (B1674681) Coupled Circular Dichroism (ECCD) method is a particularly robust application of CD spectroscopy for determining absolute configuration. nih.gov The method is applicable when a chiral molecule contains two or more chromophores (light-absorbing groups) that are spatially close to one another. The electronic transitions of these chromophores can couple, leading to a splitting of the excited state. researchgate.net This splitting manifests in the CD spectrum as a characteristic signal with two bands of opposite sign, known as a "couplet" or Cotton effect. biologic.net

The sign of the couplet (defined as the sign of the longer wavelength band) is directly related to the chirality of the spatial arrangement of the chromophores' transition dipole moments. nih.gov A positive exciton chirality (clockwise orientation of the transition dipoles when viewed along their axis) gives a positive first Cotton effect and a negative second Cotton effect, and vice-versa. researchgate.net To apply this to this compound, the alcohol would first be derivatized to introduce two strong chromophores, for example, by converting it to a dibenzoate ester if it were a diol, or by introducing a second chromophoric group elsewhere in the molecule. The predictable relationship between the observed CD spectrum and the absolute stereochemistry makes ECCD a definitive method for configurational assignment. tue.nl

Spatial Arrangement of Chromophores Exciton Chirality (Helicity) Sign of First Cotton Effect (Longer λ) Sign of Second Cotton Effect (Shorter λ)
ClockwisePositivePositive (+)Negative (-)
Counter-clockwiseNegativeNegative (-)Positive (+)
This table summarizes the relationship between the spatial arrangement of two coupled chromophores and the resulting bisignate signal observed in the ECCD spectrum, which is used to assign absolute configuration.

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of enantiomers. These techniques are crucial for assessing the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.

For volatile compounds like this compound, enantioselective gas chromatography (GC) is the method of choice. perfumerflavorist.com This technique utilizes a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin derivatives are among the most common and effective CSPs for separating the enantiomers of a wide variety of compounds, including alcohols. acs.orgresearchgate.net

The principle of separation is based on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral stationary phase. One enantiomer will typically have a stronger interaction with the CSP, causing it to be retained longer in the column, resulting in a longer retention time. The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer in the mixture. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers. sciopen.com

Stereoisomer Retention Time (min) Peak Area Enantiomeric Composition (%) Enantiomeric Excess (% ee)
(3R,4R)-3-Methyl-4-decanol15.298,00098.0%96.0%
(3S,4S)-3-Methyl-4-decanol15.82,0002.0%
This table shows representative data from a chiral GC analysis of a non-racemic sample of this compound. The separation in retention times allows for the quantification of each enantiomer and the calculation of enantiomeric excess using the formula: % ee =(Area₁ - Area₂)/(Area₁ + Area₂)× 100.
Chiral Thin-Layer Chromatography (TLC) for Qualitative Determination

Conformational Analysis of this compound and Related Branched Alcohols

Rotational spectroscopy is a powerful technique for the precise determination of molecular structures in the gas phase, providing detailed information about the different conformations (rotamers) a molecule can adopt. frontiersin.orgrsc.org The analysis is performed on molecules in isolation under the low-pressure, low-temperature conditions of a supersonic jet expansion. nih.gov

The process begins with quantum chemical calculations (e.g., Density Functional Theory) to predict the potential energy surface of the molecule, identifying stable conformers and estimating their relative energies, rotational constants (A, B, C), and dipole moment components. nih.gov The experimental rotational spectrum is then recorded, typically in the microwave frequency range. This spectrum consists of a series of absorption lines, each corresponding to a specific transition between rotational energy levels.

By assigning these transitions, the precise experimental rotational constants for each observed conformer are determined. aanda.org These constants are inversely related to the molecule's moments of inertia and thus provide definitive information about its three-dimensional geometry. researchgate.net For complex molecules with internal rotation, such as the methyl group in this compound, spectral lines may exhibit fine splitting, the analysis of which can yield the energy barriers to that internal rotation. frontiersin.orgresearchgate.net While specific rotational spectroscopy studies on this compound are not documented in the search results, the methodology has been successfully applied to numerous related long-chain and branched alcohols like n-propanol, allowing for the characterization of multiple conformers. aanda.org The study of n-propanol, for example, identified and characterized the rotational signatures of all five of its conformers. aanda.org This established methodology could be directly applied to determine the preferred gas-phase conformations of this compound.

Table 3: Spectroscopic Constants Determined by Rotational Spectroscopy This table represents the type of data obtained from a rotational spectroscopy experiment for a given conformer of a molecule like this compound.

Parameter Symbol Information Provided
Rotational Constants A, B, C (MHz) Defines the principal moments of inertia, revealing the overall shape and geometry of the conformer. nih.gov
Centrifugal Distortion Constants ΔJ, ΔJK, etc. (kHz) Accounts for the non-rigidity of the molecule as it rotates.
Dipole Moment Components µa, µb, µc (Debye) Determines the magnitude and orientation of the molecule's electric dipole moment. nih.gov

| Internal Rotation Barrier | V3 (kJ/mol) | Describes the energy barrier for the internal rotation of groups like the methyl group. frontiersin.org |

Theoretical and Computational Investigations of 3 Methyl 4 Decanol Reactivity and Stereoselectivity

Quantum Chemical Calculations on Reaction Mechanisms Involving Alcohols

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of chemical reactions. For alcohols such as 3-Methyl-4-decanol, these methods can map out the energetic pathways of reactions, identify transient species like transition states, and explain why certain products are formed over others.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules, making it suitable for investigating reaction mechanisms. sci-hub.semdpi.com While specific DFT studies focused exclusively on this compound are not prominent in the surveyed literature, the principles derived from studies on other secondary and branched alcohols are directly applicable.

Dehydrogenation is a critical reaction for alcohols, often catalyzed by metals, converting them into ketones. For this compound, this would involve the removal of the hydroxyl hydrogen and the hydrogen atom from the C4 carbon, yielding 3-methyl-4-decanone. DFT calculations on similar systems, such as the dehydrogenation of cyclohexanols over nickel-based catalysts, reveal that the reaction is highly dependent on the synergy between the metal catalyst and acid-base sites on the support material. researchgate.net These studies show that such synergy can lower the energy barrier for breaking the O-H and α-C-H bonds, which are the key kinetic steps. researchgate.net

DFT calculations can model the adsorption of the alcohol onto the catalyst surface, the step-by-step bond-breaking and bond-forming processes, and the desorption of the product. The calculated energy barriers for these steps help in understanding the reaction rate and selectivity. researchgate.net For instance, in studies of various aliphatic compounds, DFT at the B3LYP/6-31G(d) level of theory has been used to calculate quantum chemical parameters that correlate with reactivity. ias.ac.inresearchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated for Alcohols using DFT This table is illustrative, based on typical calculations performed for aliphatic alcohols. Specific values for this compound would require dedicated computation.

DescriptorTypical Significance in Reactivity Studies
HOMO Energy (Highest Occupied Molecular Orbital)Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy (Lowest Unoccupied Molecular Orbital)Indicates the ability to accept electrons (electrophilicity).
Electrophilicity Index (ω) A global measure of electrophilic character. ias.ac.inresearchgate.net
Hardness (η) Measures resistance to change in electron distribution.

The hydroxyl group of an alcohol is a poor leaving group, but it can be activated toward nucleophilic substitution. unco.edu Computational studies are crucial for characterizing the pathways of these reactions. Nucleophilic attack can occur via different mechanisms, primarily S(_N)1 or S(_N)2. uci.edu For a secondary alcohol like this compound, both pathways are plausible depending on the reaction conditions. unco.edu

Quantum chemical calculations can map the potential energy surface of the reaction, identifying the transition state—the highest energy point on the reaction path. wikipedia.org For an S(_N)2 reaction, this would be a single transition state where the nucleophile attacks the carbon atom at the same time the leaving group departs. uci.edu For an S(_N)1 reaction, the mechanism involves a multi-step process with the formation of a carbocation intermediate, which would be represented by a dip in the energy profile. unco.educhemguide.co.uk

Computational models can precisely define the geometry of these transition states, including bond lengths and angles. For example, in a proposed S(_N)2-type N- to O-sulfonyl transfer, computational experiments were used to distinguish between two possible mechanistic pathways by comparing the activation barriers of the transition states for each path. acs.org

An energy profile, or reaction coordinate diagram, graphically represents the energy of a system as it progresses from reactants to products. wikipedia.orgchemguide.co.uk These profiles are a direct output of computational investigations and are fundamental to understanding reaction kinetics.

The height of the energy barrier, known as the activation energy (ΔG‡), determines the rate of the reaction. chemguide.co.uk A higher barrier corresponds to a slower reaction. Computational studies can calculate these barriers for different potential pathways, allowing for predictions of the most likely mechanism. For instance, in the catalytic N-alkylation of amines using alcohols, DFT calculations revealed a low energy barrier of only 0.3 kcal/mol for a key hydrogen atom transfer (HAT) step, indicating a very fast process. rsc.org

Table 2: Conceptual Energy Barriers for Competing Alcohol Reaction Pathways This table illustrates how computational data can be used to compare reaction mechanisms. Values are hypothetical examples based on general chemical principles.

Reaction PathwayIntermediate/Transition StateCalculated Activation Energy (ΔG‡)Implication
S(_N)1 Carbocation IntermediateHigherFavored by polar protic solvents; risk of rearrangements.
S(_N)2 Pentacoordinate Transition StateLowerFavored by strong nucleophiles and polar aprotic solvents; results in inversion of stereochemistry. unco.edu
E2 Concerted Transition StateVariableCompetes with substitution, favored by strong, bulky bases. uci.edu

Nucleophilic Attack Pathways and Transition State Characterization

Conformational Analysis and Energy Landscapes via Computational Methods

The three-dimensional shape, or conformation, of a molecule like this compound is not static. It exists as a population of interconverting isomers (conformers) separated by small energy barriers. Computational methods can map the potential energy landscape to identify the most stable conformers and the pathways for interconversion.

For a flexible molecule like this compound, with its long alkyl chain and methyl branch, numerous conformational isomers exist due to rotation around its single bonds. nih.gov Computational methods, ranging from molecular mechanics (MM) to higher-level DFT and ab initio calculations, are used to perform conformational searches. These searches aim to locate all low-energy minima on the potential energy surface.

Studies on other branched alcohols have shown that the relative stability of conformers is governed by a balance of steric hindrance and stabilizing interactions. ku.edu The long hexyl chain in this compound will likely adopt staggered conformations to minimize steric strain, similar to linear alkanes. The relative orientations of the methyl group at C3 and the hydroxyl group at C4 create additional stereochemical and conformational complexity. Computational analyses of similar molecules, like thioether musks, have shown that different computational methods (MMFF, B3LYP, MP2) can sometimes predict different lowest-energy conformations, highlighting the need for careful methodology selection. The stability of different conformers can be ranked by their calculated relative energies (ΔG or ΔE). google.com

In addition to steric effects, non-covalent intramolecular interactions play a key role in determining conformational preferences. For this compound, the most significant of these is the potential for intramolecular hydrogen bonding. This occurs when the hydroxyl group's hydrogen atom forms a weak bond with its own oxygen atom's lone pair, or potentially with the electron cloud of a nearby part of the alkyl chain, though the former is more common in forming ring-like structures.

Computational studies on various aminoalcohols and diols have quantified the strength of such intramolecular hydrogen bonds. rsc.org These interactions can significantly stabilize "folded" or "gauche" conformations over more extended ones, even if the latter have less steric strain. rsc.org For example, in 1-methyl-1-cyclohexanol, the conformation with an axial hydroxyl group is favored due to stabilizing interactions. diva-portal.org In this compound, an intramolecular hydrogen bond could potentially form between the OH group and the pi-system of a double bond if one were present, or stabilize specific folded conformers of the alkyl chain. Computer simulations of liquid alcohols confirm that while intermolecular hydrogen bonding dominates, leading to chains and branched networks, intramolecular considerations are critical for defining the shape of individual molecules. ucdavis.eduaip.orgaip.org

Boltzmann Distribution and Temperature Dependence of Conformational Equilibria

The reactivity and stereochemical outcome of reactions involving flexible molecules like this compound are profoundly influenced by their conformational preferences. Due to the rotation around its single bonds, this compound can exist as a multitude of conformational isomers, or conformers. These conformers are not equally stable; their relative energies are dictated by a complex interplay of steric repulsions, intramolecular hydrogen bonding, and other non-covalent interactions.

The population of these conformers at thermal equilibrium is described by the Boltzmann distribution. This principle states that the probability of a molecule adopting a specific conformation is exponentially related to the Gibbs free energy (G) of that conformer. mdpi.com The relative population of any two conformers, i and j, is given by the equation:

Pi / Pj = exp[-(Gi - Gj) / RT]

where R is the gas constant and T is the absolute temperature. This relationship signifies that conformers with lower free energy will be more populated.

While specific computational studies on the conformational landscape of this compound are not available, research on analogous long-chain and chiral alcohols provides significant insight. univ-rennes1.fracs.org For instance, studies on secondary alcohols show that the conformation of the headgroup is often dictated by the steric hindrance of its substituents. univ-rennes1.fr For this compound, key dihedral angles, such as those around the C3-C4 and C4-C5 bonds, would define the most stable conformers, likely favoring staggered arrangements (anti or gauche) to minimize steric strain between the alkyl chain, the methyl group, and the hydroxyl group.

The conformational equilibrium is temperature-dependent. As temperature increases, the thermal energy (RT) available to the system rises, which reduces the exponential penalty for populating higher-energy states. rsc.org Consequently, while the lowest-energy conformer always remains the most populated, the relative populations of higher-energy conformers increase with temperature. rsc.orgrsc.org This can have significant implications for reactivity, as a less stable, but more reactive, conformer might become more accessible at elevated temperatures, potentially altering the reaction pathway or product distribution.

To illustrate this principle, the following table presents a hypothetical but representative conformational equilibrium for this compound, showing how the population of higher-energy conformers increases with temperature.

Table 1: Hypothetical Boltzmann Distribution of this compound Conformers at Different Temperatures This table is illustrative, based on principles of conformational analysis and typical energy differences found in similar flexible molecules.

ConformerRelative Free Energy (ΔG) (kcal/mol)Population at 298 K (25 °C) (%)Population at 373 K (100 °C) (%)
A (Global Minimum) 0.0073.565.8
B 0.5010.914.1
C 1.201.22.5
D 2.000.10.4

Computational Modeling of Enantioselectivity in Catalytic Systems

The synthesis of a specific enantiomer of a chiral molecule like this compound is a central goal in modern organic chemistry. Asymmetric catalysis, which employs a chiral catalyst to steer a reaction towards one enantiomer over the other, is the most powerful method to achieve this. Predicting which catalyst will be effective for a given reaction, however, has traditionally been a resource-intensive, trial-and-error process. Computational modeling has emerged as a transformative tool to rationalize the origins of enantioselectivity and to guide the design of more efficient catalysts. rsc.org

The enantiomeric excess (ee) of a reaction is determined by the energy difference (ΔΔG‡) between the transition states leading to the two different enantiomers (R and S). Even small energy differences can lead to high selectivity; a ΔΔG‡ of just 1.8 kcal/mol corresponds to an ee of 96% at room temperature. nih.gov Quantum chemical methods are uniquely suited to calculate these small energy differences with increasing accuracy. acs.orgrsc.org

Quantum Chemical Prediction Models for Chiral Catalyst Optimization

Quantum chemical (QC) models, particularly those based on Density Functional Theory (DFT), provide a rational strategy for optimizing chiral catalysts, moving beyond mere intuition. rsc.orgacs.org These models can predict the performance of new, even unsynthesized, catalysts by calculating the energies of the diastereomeric transition states. rsc.orgresearchgate.net A prominent and successful approach in this area is the development of Quantitative Structure-Selectivity Relationship (QSSR) models. researchgate.netnih.gov

The general workflow for creating a QSSR model for a reaction like the asymmetric addition of a Grignard reagent to an aldehyde to produce a chiral alcohol involves several steps:

Selection of a Training Set: A group of structurally related catalysts with known experimental enantioselectivities for the target reaction is chosen. acs.org

Transition State Modeling: Using a suitable quantum mechanical method (e.g., DFT or semi-empirical methods like PM3), the geometries of the transition states for the reaction with each catalyst in the training set are calculated. researchgate.netacs.org This is the most critical step, as it models the exact point where stereochemistry is determined.

Descriptor Generation: The calculated transition state structures are aligned, and three-dimensional descriptors are generated. These are often based on Molecular Interaction Fields (MIFs), which map the steric and electrostatic properties of the catalyst within a 3D grid. researchgate.netacs.org

Model Building and Validation: Statistical methods, such as partial least-squares (PLS) regression, are used to build a mathematical model that correlates the MIF descriptors with the experimentally determined energy differences (ΔΔG‡, derived from ee values). researchgate.netresearchgate.net The model's predictive power is tested using cross-validation and by predicting the ee for a "test set" of catalysts not used in building the model. researchgate.net

Catalyst Optimization: Once validated, the QSSR model can be used to predict the enantioselectivity for virtual, not-yet-synthesized catalysts. By analyzing the model's contour maps, which highlight regions where steric bulk or specific electronic properties on the catalyst increase or decrease selectivity, researchers can rationally design new catalysts with improved performance. acs.orgresearchgate.net

This QSSR methodology has been successfully applied to predict the enantioselectivity of β-amino alcohol catalysts in the alkylation of aldehydes, a reaction class relevant to the synthesis of chiral secondary alcohols. researchgate.netacs.org Such models have proven capable of accurately predicting the enantioselectivity of new catalysts prior to their synthesis, representing a major advance in the field. researchgate.net

Table 2: Overview of Quantum Chemical Approaches for Catalyst Optimization

Computational MethodPrincipleApplication in EnantioselectivityKey Findings/Advantages
QSSR with MIFs Correlates 3D steric/electronic fields of catalyst transition states with experimental selectivity using statistical models. researchgate.netnih.govPredicting ee% for new catalysts in reactions like organozinc or Grignard additions to aldehydes. acs.orgrsc.orgEnables rational, in silico design and optimization of catalysts before synthesis; provides insights into key structural features for high selectivity. researchgate.netacs.org
Direct ΔΔG‡ Calculation (DFT) Calculates the free energy difference between the two diastereomeric transition states leading to the (R) and (S) products. rsc.orgrsc.orgRationalizing observed enantioselectivity in various reactions, including hydrogenations and epoxidations. nih.govresearchgate.netProvides fundamental mechanistic insight into the origin of stereocontrol; can achieve high accuracy but is computationally intensive. nih.govacs.org
Hybrid QM/MM Methods Treats the reactive core with high-level Quantum Mechanics (QM) and the larger catalyst scaffold/solvent with faster Molecular Mechanics (MM). cam.ac.ukStudying large, complex catalytic systems where full QM is not feasible, such as with BINOL-based Brønsted acids. cam.ac.ukBalances computational cost and accuracy, allowing for the study of larger and more complex real-world catalytic systems.

Reaction Mechanisms and Functional Group Transformations of 3 Methyl 4 Decanol

Oxidation and Reduction Pathways of Secondary Branched Alcohols

The transformation of the hydroxyl group in 3-Methyl-4-decanol to other functional groups is a cornerstone of its synthetic utility. Oxidation and reduction reactions provide pathways to ketones and alkanes, respectively.

As a secondary alcohol, this compound can be oxidized to a ketone, specifically 3-Methyl-4-decanone. rsc.orglibretexts.orglibretexts.org This transformation involves the removal of the hydroxyl hydrogen and the hydrogen attached to the C4 carbon. nist.gov A variety of oxidizing agents can accomplish this, ranging from chromium-based reagents to milder alternatives. libretexts.orgpressbooks.pub Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), as well as milder reagents like pyridinium (B92312) chlorochromate (PCC), are effective for converting secondary alcohols to ketones. rsc.orgpressbooks.pub Unlike primary alcohols, further oxidation to a carboxylic acid is not possible without breaking carbon-carbon bonds. nih.govchemguide.co.uk

The reduction of this compound to its corresponding alkane, 3-methyldecane, is a more challenging transformation. The hydroxyl group is a poor leaving group, necessitating a two-step process for reduction. libretexts.orgunacademy.com The alcohol is first converted into a derivative with a better leaving group, such as a tosylate, by reacting it with tosyl chloride. This tosylate can then be reduced by a hydride source like lithium aluminum hydride (LiAlH₄). libretexts.orgchem-station.com

Table 1: Oxidation and Reduction Reactions of this compound

Reaction Type Reagent(s) Product
Oxidation Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) 3-Methyl-4-decanone
Oxidation Pyridinium chlorochromate (PCC) 3-Methyl-4-decanone

Nucleophilic Substitution Reactions Involving the Hydroxyl Group in Secondary Alcohols

The hydroxyl group of this compound can be replaced by a nucleophile, a fundamental transformation for introducing new functionalities. However, the hydroxyl group itself is a poor leaving group (OH⁻), so it must first be protonated or converted into a better leaving group. pearson.com

For secondary alcohols like this compound, nucleophilic substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. pearson.com With strong hydrohalic acids like HBr or HCl, the reaction likely proceeds through an Sₙ1 mechanism. The alcohol is first protonated to form an alkyloxonium ion, which then departs as a water molecule to form a secondary carbocation. This carbocation is then attacked by the halide nucleophile. Due to the potential for carbocation rearrangements, this method can sometimes lead to a mixture of products.

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often preferred for converting secondary alcohols to alkyl chlorides and bromides, respectively, as they can avoid the strongly acidic conditions that promote rearrangements. chemistrysteps.comlibretexts.org The reaction with SOCl₂ in the presence of a base like pyridine (B92270) typically proceeds with inversion of configuration via an Sₙ2 mechanism. chemistrysteps.comlibretexts.org In the absence of a base, the reaction can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. libretexts.org

Table 2: Nucleophilic Substitution Reactions of this compound

Reagent(s) Product Mechanism
Concentrated Hydrobromic Acid (HBr) 4-Bromo-3-methyldecane Sₙ1
Thionyl chloride (SOCl₂), pyridine 4-Chloro-3-methyldecane Sₙ2
Phosphorus tribromide (PBr₃) 4-Bromo-3-methyldecane Sₙ2

Site-Selective C-H Functionalization Strategies for Aliphatic Alcohols

Directly converting C-H bonds into new functional groups is a powerful strategy in modern organic synthesis. For an aliphatic alcohol like this compound, with its numerous C-H bonds, achieving site-selectivity is a significant challenge.

Remote and Directed C-H Functionalization

Remote C-H functionalization allows for the activation of C-H bonds that are not in close proximity to the directing functional group, in this case, the hydroxyl group. chinesechemsoc.org This is often achieved by using a directing group that positions a metal catalyst to interact with a specific, distant C-H bond. nih.gov For instance, the hydroxyl group can direct a catalyst to functionalize the γ (C6) or δ (C7) positions through the formation of stable five- or six-membered metallacyclic transition states. rsc.org Photocatalytic methods using sulfoxide (B87167) cation radicals have also been developed to generate alkoxy radicals from unactivated alcohols, which can then undergo 1,5-hydrogen atom transfer (HAT) to functionalize remote C-H bonds. nih.govthieme-connect.com

α- and β-Functionalization Approaches

Functionalization of the C-H bonds alpha (α) and beta (β) to the hydroxyl group offers routes to more complex alcohol derivatives.

α-Functionalization: The α-position (C4) in this compound is the carbon bearing the hydroxyl group. Functionalization at this position typically involves oxidation to the ketone followed by α-functionalization of the resulting enolate. acs.orgbeilstein-journals.org

β-Functionalization: The β-position (C3 or C5) presents a more direct target for C-H activation. The "borrowing hydrogen" strategy, often catalyzed by iridium or ruthenium complexes, enables the β-alkylation of secondary alcohols. rsc.orgresearchgate.net In this process, the secondary alcohol is temporarily oxidized to the corresponding ketone. The ketone then undergoes an aldol-type reaction with a primary alcohol (which is also oxidized to an aldehyde in situ), followed by reduction of both the resulting α,β-unsaturated ketone and the carbonyl group to afford a β-alkylated alcohol. researchgate.net Palladium-catalyzed methods have also been developed for the β-arylation of secondary alcohols. nih.gov

Table 3: Representative Site-Selective C-H Functionalization Strategies

Functionalization Site Strategy Catalyst/Reagent Type Potential Product Type
Remote (e.g., γ, δ) Directed C-H Activation Palladium or Iridium complexes Halogenated or arylated decanols
Remote (e.g., δ) 1,5-Hydrogen Atom Transfer Photocatalyst, Sulfoxide radical initiator Functionalized decanols
β-Position Borrowing Hydrogen Iridium or Ruthenium complexes β-Alkylated 3-methyl-4-decanols
β-Position C-H Arylation Palladium complexes β-Arylated 3-methyl-4-decanols

Dehydration and Other Elimination Reactions of Branched Alcohols

The elimination of a water molecule from an alcohol, known as dehydration, is a common method for synthesizing alkenes. For a secondary branched alcohol like this compound, this reaction is typically performed by heating in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org

The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols. libretexts.org The hydroxyl group is first protonated by the acid to form a good leaving group (water). Loss of the water molecule generates a secondary carbocation at C4. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

Due to the structure of this compound, proton abstraction can occur from either C3 or C5, leading to a mixture of alkene isomers: 3-methyl-3-decene and 3-methyl-4-decene. According to Zaitsev's rule , the major product will be the more substituted, and therefore more stable, alkene. In this case, 3-methyl-3-decene (a trisubstituted alkene) is expected to be the major product over 3-methyl-4-decene (a disubstituted alkene). Furthermore, the possibility of carbocation rearrangements, such as a hydride shift from C3 to C4 to form a more stable tertiary carbocation, could lead to additional alkene products, further complicating the product mixture.

Table 4: Dehydration Products of this compound

Product Structure Type Predicted Abundance
3-Methyl-3-decene Trisubstituted alkene Major
3-Methyl-4-decene Disubstituted alkene Minor

Biological Interactions and Metabolic Pathways of Branched Decanol Derivatives

Molecular Mechanisms of Branched Chain Alcohol Biological Activity

The biological effects of branched-chain alcohols are largely dictated by their interactions at the cellular and molecular levels. These interactions primarily involve cell membranes and functional proteins like enzymes and receptors.

Alcohols are recognized as potent modulators of lipid bilayer properties. nih.gov They intercalate into the cell membrane, altering its structural and dynamic characteristics, which can, in turn, affect the function of membrane-bound proteins. nih.gov The nature of this interaction is dependent on the alcohol's chain length and structure. qut.edu.au

Amphiphilic alcohols position their hydroxyl (-OH) group in the polar interfacial region of the bilayer, while their hydrophobic alkyl chains penetrate the membrane's hydrophobic core. nih.govnih.gov This perturbs the packing of lipid acyl chains. nih.gov For shorter-chain alcohols, this generally leads to an increase in membrane fluidity and permeability. researchgate.net However, the biological and biophysical efficacy of alcohols often displays a "cutoff effect," where the potency increases with chain length up to a certain point, after which it levels off or even decreases. nih.govnih.govnist.gov This phenomenon has been observed in various assays and is attributed to several factors, including the limited size of interaction sites on proteins and the alcohol's solubility limits. nih.gov

Studies on n-alcohols (straight-chain) provide a foundational understanding of this effect. Research using techniques like small-angle neutron scattering (TR-SANS) and molecular dynamics simulations has shown that while shorter alcohols like 1-hexanol (B41254) can increase the rate of lipid flip-flop (transverse diffusion), longer-chain alcohols from C10 upwards dramatically slow it down. nih.govresearchgate.netuwindsor.ca The cutoff length often corresponds to approximately half the acyl chain length of the lipids constituting the bilayer. nih.gov Alcohols with chain lengths near this cutoff can shift from disordering to ordering the membrane. nih.gov

Branched-chain alcohols exhibit similar, yet distinct, interactions. For instance, 2-decanol (B1670014) has been shown to be more potent in modifying bilayer properties than its straight-chain isomer, 1-decanol (B1670082). nih.gov This suggests that branching can influence how effectively an alcohol perturbs the membrane, with the increased potency of some branched alcohols compensating for their potentially reduced hydrophobicity compared to linear counterparts. nih.gov

Table 1: Effects of Alcohols on Lipid Bilayer Properties
Alcohol Type/Chain LengthObserved Effect on Lipid BilayerKey Research FindingCitation
Short-chain (e.g., 1-Hexanol)Increases membrane fluidity and lipid flip-flop.At 30 mol% concentration, 1-hexanol was shown to increase transverse lipid diffusion. nih.govresearchgate.net
Long-chain (≥C10)Decreases lipid flip-flop, may induce ordering.Alcohols from C10 to C18 slowed lipid flip-flop by factors of 5.6 to 32.2. nih.govresearchgate.netuwindsor.ca
Branched (e.g., 2-Decanol)Can be more potent than straight-chain counterparts.2-decanol is more potent at modifying bilayer properties than 1-decanol, suggesting branching impacts interaction efficacy near the cutoff length. nih.gov
General AlcoholsAlter bilayer thickness and water encroachment.The addition of alcohols increases bilayer thickness corresponding to the alcohol's tail length and alters the membrane-water interface. nih.govresearchgate.netresearchgate.net

Beyond their general effects on lipid bilayers, branched alcohols can directly interact with proteins, modulating their enzymatic activity or receptor binding functions. nih.govscbt.com Alcohol dehydrogenases (ADHs), for example, are a class of enzymes that can metabolize a wide range of alcohols. nih.gov The substrate specificity of ADH1 from Saccharomyces cerevisiae is primarily for primary unbranched alcohols, and its activity decreases with branching. oup.com However, other ADHs may have different specificities. encyclopedia.pub The conversion of branched-chain aldehydes to their corresponding alcohols is the final step in the Ehrlich pathway, a key metabolic route, and is catalyzed by ADHs. nih.gov This reaction is very active in yeasts. nih.gov

The biological activity of alcohols can also be mediated through their binding to specific pockets on membrane proteins, a mechanism often cited in the context of anesthesia. nih.gov While direct evidence for 3-Methyl-4-decanol is limited, the principle that branched alcohols can act as substrates or modulators for enzymes is well-established in metabolic pathways. nih.govasm.org

Interaction with Lipid Bilayers and Observed Cutoff Effects

Microbial Production and Metabolism of Decanol Analogues

The unique properties of branched long-chain alcohols make them valuable targets for production as biofuels and specialty chemicals. Microorganisms like Escherichia coli and Yarrowia lipolytica have been engineered as cell factories for their synthesis from renewable feedstocks. nih.gov

Escherichia coli has been successfully engineered to produce a variety of higher alcohols, including branched-chain alcohols. researchgate.net One strategy involves creating de novo pathways that couple the microbe's primary metabolism with elements of fatty acid and secondary metabolism. aiche.orgpnas.org For the production of branched long-chain fatty alcohols (BLFLs), a modular engineering approach has proven effective. This involves optimizing three distinct modules: an α-keto acid synthesis module, an acyl-ACP generation module, and an alcohol formation module. By overexpressing a suite of genes, including those for a branched-chain α-keto acid dehydrogenase complex and a fatty acyl-ACP reductase (AAR), researchers have achieved significant BLFL titers.

The oleaginous yeast Yarrowia lipolytica is another promising chassis for producing fatty alcohols due to its natural ability to accumulate large amounts of lipids. frontiersin.orgnih.gov Engineering efforts have focused on expressing heterologous fatty acyl-CoA reductases (FARs) to convert fatty acyl-CoA intermediates into alcohols. frontiersin.orgnih.gov Strains have been developed to produce 1-decanol, although product catabolism can limit titers. nih.gov Deleting genes involved in peroxisome assembly, such as PEX10, has been shown to significantly reduce alcohol degradation and boost final production levels to over 500 mg/L. nih.gov

Table 2: Examples of Engineered Microbial Strains for Branched/Long-Chain Alcohol Production
MicroorganismEngineering StrategyProduct(s)Key FindingCitation
Escherichia coliModular pathway engineering; overexpression of 14 genes including BKD and AAR.Branched long-chain fatty alcohols (C12-C18).Achieved 350 mg/L of BLFLs with high selectivity.
Escherichia coliDe novo pathway coupling primary and secondary metabolism.4-methyl-pentanol.Demonstrated a modular, redox-neutral pathway design. aiche.org
Yarrowia lipolyticaExpression of A. thaliana FAR; deletion of PEX10.1-decanol.Deletion of PEX10 increased 1-decanol titers from <10 mg/L to >500 mg/L. nih.gov
Yarrowia lipolyticaExpression of insect FARs (BlapFAR4, BlucFAR1).C14-C24 fatty alcohols.Produced 166.6 mg/L of long-chain fatty alcohols for pheromone applications. frontiersin.org

The production of many branched-chain higher alcohols is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine via the Ehrlich pathway. oup.comoup.com This pathway is a key source of fusel alcohols, which are important flavor compounds in fermented products. nih.govresearchgate.net The pathway consists of three main steps:

Transamination : A BCAA is converted to its corresponding branched-chain α-keto acid (BCKA) by a branched-chain amino acid aminotransferase (BCAT). asm.orgoup.com

Decarboxylation : The BCKA is decarboxylated to form a branched-chain aldehyde. researchgate.net

Reduction : The aldehyde is reduced to a branched-chain alcohol by an alcohol dehydrogenase. nih.govresearchgate.net

In yeast such as Saccharomyces cerevisiae, there are two main BCAT enzymes, a mitochondrial one (Bat1) and a cytosolic one (Bat2), which play crucial but distinct roles. asm.orgoup.com The expression of the genes encoding these enzymes can be co-regulated with BCAA biosynthesis genes and influenced by the availability of nitrogen sources. nih.gov Engineering this pathway by modifying the expression of BCATs and other key enzymes has been a successful strategy for modulating the production of specific branched-chain alcohols. asm.orgoup.comnih.gov For example, studies have shown that decreasing BCAT activity can paradoxically enhance the production of branched-chain higher alcohols by reducing the competing pathway of BCAA biosynthesis. asm.org

Biosynthesis Pathways in Microorganisms (e.g., Escherichia coli, Yarrowia lipolytica)

Physiological and Biochemical Roles of Branched Alcohols in Biological Systems

Branched alcohols and their derivatives serve diverse functions in nature. In many fermented foods and beverages, branched-chain higher alcohols like isobutanol and isoamyl alcohol are major volatile compounds that significantly contribute to the final aroma and flavor profile. nih.govresearchgate.netnih.gov Their production is a natural consequence of yeast metabolism during fermentation. nih.gov

In the insect world, fatty alcohols, including branched variants, are critical components of pheromone mixtures used for chemical communication. frontiersin.org For example, specific long-chain fatty alcohols are produced by bumblebees as part of their pheromone blends. frontiersin.org

Within microbial ecosystems, volatile alcohols can act as signaling molecules (infochemicals) for long-distance communication. researchgate.net Furthermore, some branched-chain fatty alcohols have been noted for their antimicrobial and antifungal properties. For instance, 9-Methyl-3-decanol, an isomer of the target compound, has been identified as a volatile emitted by certain bacteria. nih.gov While the precise physiological role of this compound is not extensively documented, the functions of structurally related compounds suggest potential roles in chemical signaling, defense, and as metabolic intermediates. atamanchemicals.comresearchgate.net

Environmental Fate and Degradation of Branched Alcohols

Biodegradation Mechanisms of Branched Chain Alcohols

The breakdown of branched-chain alcohols in the environment is primarily driven by microbial activity. The specific pathways and efficiency of this biodegradation depend significantly on the molecular structure of the alcohol and the presence or absence of oxygen.

Under aerobic conditions (in the presence of oxygen), the biodegradation of simple alkanes and alcohols is a relatively straightforward process. The initial attack on an alkane is typically catalyzed by monooxygenase enzymes, which introduce a hydroxyl (-OH) group, forming an alcohol. walshmedicalmedia.com This alcohol is then further oxidized by alcohol and aldehyde dehydrogenases to form a carboxylic acid. walshmedicalmedia.com This resulting fatty acid can then enter the β-oxidation pathway, where it is broken down into two-carbon units. rose-hulman.eduoup.com For some branched alcohol ethoxylates, a key aerobic mechanism is the central cleavage of the ether bond between the alkyl group and the ethoxylate chain. core.ac.ukresearchgate.net

In anaerobic environments (lacking oxygen), the degradation pathways are more complex and can be a limiting factor for breakdown. The initial activation of the hydrocarbon chain cannot use molecular oxygen and must rely on alternative reactions, such as the addition of fumarate (B1241708) or hydroxylation using water as the oxygen donor. core.ac.uk For alcohol ethoxylates, the anaerobic pathway differs significantly from the aerobic one. Instead of central cleavage, degradation typically proceeds by the stepwise removal of ethoxylate units from the hydrophilic end of the molecule. core.ac.uk This process continues until the parent alcohol is liberated, which is then subject to further, often slower, degradation. core.ac.uk

In some biological systems, such as yeast, branched-chain alcohols are naturally synthesized via the Ehrlich pathway, which involves the degradation of branched-chain amino acids. nih.gov This pathway can also work in reverse, with the potential for branched alcohols to be oxidized back into their corresponding acids.

The structure of the alkyl chain, specifically the presence and location of branches, has a profound impact on the rate and extent of biodegradation. It is a well-established principle that increased branching generally leads to decreased biodegradability. nih.gov This is largely due to steric hindrance, where the branched structure physically obstructs the active sites of the degrading enzymes. nih.govgoogleapis.com

This effect is particularly pronounced in anaerobic degradation. Studies on alcohol ethoxylates have shown that while linear and some mono-branched variants are readily biodegradable under aerobic conditions, their breakdown under anaerobic conditions is significantly more challenging. core.ac.ukexxonmobilchemical.com Alkyl branching can sterically hinder the initial step of ethoxylate chain shortening, effectively halting the degradation process. core.ac.uk Highly branched structures, such as those found in tertiary alcohols like tert-butyl alcohol (TBA), are known to be particularly recalcitrant and degrade slowly in the environment. asm.orgiwaponline.comresearchgate.net

Research on other chemical classes reinforces this principle. Studies on naphthenic acids demonstrated a clear negative correlation between the degree of alkyl side-chain branching and the extent of biotransformation. essex.ac.uk As shown in the table below, degradation rates dropped from over 97% for a linear chain to just 2.5% for a highly branched tertiary chain over a 30-day period. The primary degradation mechanism identified was β-oxidation, a pathway that is impeded by branching, especially at the β-carbon. essex.ac.uksmpdb.calibretexts.org

Compound Structure (Butyl Side Chain)Degree of BranchingBiotransformation (30 days)
n-butyl (linear)None>97%
iso-butylModerate~77%
sec-butylModerate~47%
tert-butylHigh (Quaternary Carbon)~2.5%

Aerobic and Anaerobic Degradation Pathways

Environmental Monitoring and Presence in Wastewater Effluents

Despite the rapid biodegradation of many simpler alcohols, branched alcohols and their parent structures are frequently detected in industrial and municipal wastewater effluents. researchgate.net Their presence is attributed to their widespread use in various products, continuous discharge, and their formation as metabolic byproducts of other chemicals, such as surfactants. epa.gov

Monitoring studies in Europe and North America have focused on alcohol ethoxylates (AEs), which often contain branched alcohol backbones. These studies consistently find AEs in wastewater treatment plant (WWTP) effluents, albeit at low concentrations (typically in the low micrograms per liter range). A significant finding from this research is that a large portion of the substance measured as "total AE" is often the unethoxylated free fatty alcohol. In one series of studies, the free alcohol constituted, on average, 43% of the total concentration, highlighting that the parent alcohols are a persistent component in treated wastewater.

RegionNumber of WWTPs SampledMean Total AE Concentration in Effluent (µg/L)Average Contribution of Free Alcohol to Total AE (%)
Europe125.7 (overall)~43% (overall)
Canada8

Data synthesized from monitoring studies on alcohol ethoxylates.

Furthermore, research indicates that wastewater treatment processes themselves can be a source of fatty alcohols. Studies have shown that the profile of alcohols leaving a WWTP can be different from what enters, suggesting that microbial communities within the treatment system synthesize certain alcohols de novo. This complicates the task of tracing the origin of these compounds in the environment.

Environmental Risk Assessment Methodologies for Branched Alcohols

Environmental risk assessment is the formal process used to determine the potential for a chemical to cause harm to the ecosystem. canada.canih.gov The fundamental approach involves comparing the concentration of a substance predicted to be in the environment (Predicted Environmental Concentration, or PEC) with the concentration predicted to have no adverse effect on organisms (Predicted No-Effect Concentration, or PNEC). ecetoc.orgconcawe.eu A risk is generally considered to be low if the PEC/PNEC ratio is less than one. ecetoc.orgchlorinated-solvents.eu

The PEC is determined through modeling or by using real-world monitoring data from environmental compartments like water and sediment. concawe.eu The PNEC is derived from ecotoxicological studies that measure the effects of the chemical on a range of aquatic and terrestrial organisms (e.g., algae, invertebrates like Daphnia magna, and fish). env.go.jp Because chronic, long-term toxicity data is not always available, an assessment factor (typically 10, 100, or 1000) is often applied to acute toxicity data to arrive at a conservative PNEC value. env.go.jp

For most linear and slightly branched alcohols assessed to date, these risk assessment methodologies have generally concluded a low risk to the aquatic environment due to their rapid biodegradation and moderate toxicity. researchgate.net However, the persistence of more highly branched structures necessitates careful and specific assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.